molecular formula C16H16N4 B2820741 3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole CAS No. 669718-07-4

3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B2820741
CAS No.: 669718-07-4
M. Wt: 264.332
InChI Key: GQOVQWLOPLJLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a fused heterocyclic compound featuring a benzimidazole core fused with a 1,3,5-triazine ring. The 3-benzyl substituent at the tetrahydrotriazine moiety confers unique steric and electronic properties, influencing its pharmacological and chemical behavior.

The synthesis typically involves cyclocondensation of 2-guanidinobenzimidazole with aldehydes or ketones under catalytic conditions (e.g., piperidine in ethanol) to form the dihydrotriazine ring . Structural characterization via NMR and X-ray crystallography confirms the planar geometry of the triazine-benzimidazole system and the perpendicular orientation of substituents .

Properties

IUPAC Name

3-benzyl-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-2-6-13(7-3-1)10-19-11-17-16-18-14-8-4-5-9-15(14)20(16)12-19/h1-9H,10-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOVQWLOPLJLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=NC3=CC=CC=C3N2CN1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of triazine derivatives as anticancer agents. Research indicates that compounds similar to 3-benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that triazine derivatives showed promising antitumor activities in vitro and in vivo models. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways .

Antiviral Properties

The antiviral potential of benzimidazole derivatives has been extensively researched. Compounds like this compound have shown activity against several viral strains:

  • Studies have reported effectiveness against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV) . The structure-activity relationship (SAR) analyses suggest that modifications on the benzene ring can enhance antiviral activity.

Antimicrobial Effects

Research indicates that this compound can exhibit antimicrobial properties:

  • In vitro studies have shown that derivatives with similar structures possess antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell wall synthesis.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer efficacy of triazine derivatives included a series of compounds structurally related to this compound. These compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antiviral Efficacy

In a study focused on HIV inhibitors, several benzimidazole derivatives were synthesized and evaluated for their ability to inhibit HIV replication. Among these compounds, one derivative exhibited an EC50 value comparable to existing antiviral treatments. This suggests that further development could lead to effective new therapies for HIV .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathogenReference
AnticancerMCF-7 (breast cancer)
A549 (lung cancer)
AntiviralHIV
HBV
AntimicrobialStaphylococcus aureus
Candida albicans

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Structural Features Biological Activity (IC₅₀ or Efficacy) Synthesis Method References
3-Benzyl-TTBI 3-Benzyl Planar triazine-benzimidazole core DHFR inhibition (data pending) Piperidine-catalyzed cyclocondensation
2-Amino-4,4-dimethyl-3,4-dihydro-TTBI (4) 4,4-dimethyl, 2-amino 3,4-dihydro tautomer dominant in DMSO DHFR inhibition (IC₅₀ = 10.9 µM) Acetone cyclocondensation
1-Benzyl-3-(2-pyridinylmethyl)-TTBI 3-(Pyridinylmethyl), 1-benzyl Extended aromatic substitution Not reported Multi-step alkylation
3-Butyl-TTBI-dione 3-butyl, 2,4-dione Oxo groups at C2/C4, rigidified structure Unknown Condensation with ketones
2-Amino-4-aryl-TTBI derivatives (3a–f) 4-aryl (e.g., phenyl, heterocycles) Perpendicular heteroaromatic substituents Antiproliferative activity Piperidine-catalyzed imination

Notes:

  • TTBI : Abbreviation for clarity only; full chemical names are retained in formal contexts.
  • Tautomerism significantly impacts activity: 3,4-dihydro tautomers (e.g., compound 4 ) show higher DHFR inhibition than 4,10-dihydro forms .

Pharmacological Activity

  • DHFR Inhibition : Compound 4 (IC₅₀ = 10.9 µM) outperforms other TTBI derivatives due to its 4,4-dimethyl substitution, which stabilizes the 3,4-dihydro tautomer and enhances binding to the DHFR active site . In contrast, 3-benzyl-TTBI lacks reported IC₅₀ data but shares structural similarities with active analogs .
  • Antiproliferative Activity: Fluorinated 2-amino-4-aryl-TTBI derivatives (e.g., 3d–f) exhibit moderate activity against cancer cell lines, likely due to improved membrane permeability from halogenation .

Structural and Computational Insights

  • Planarity and Conformation : The triazine-benzimidazole core is planar, while substituents (e.g., pyridinylmethyl in compound 5 ) adopt perpendicular orientations, reducing steric clash and enhancing solubility .
  • Tautomeric Stability : Quantum calculations confirm 3,4-dihydro tautomers are energetically favored, aligning with NMR data .

Biological Activity

3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor and antimicrobial activities based on recent studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. In particular, This compound has shown promising results in inhibiting the proliferation of cancer cells. For instance:

  • Cell Lines Tested : The compound was evaluated against various human lung cancer cell lines including A549 and HCC827.
  • IC50 Values : In vitro assays demonstrated IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs 3D cultures) .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Assay Type
This compoundA5496.262D
This compoundHCC82720.463D

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar benzimidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria:

  • Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Methodology : Broth microdilution testing was employed to determine minimum inhibitory concentrations (MICs).

Table 2: Antimicrobial Activity of Related Compounds

Compound NameOrganism TestedMIC (μg/mL)
This compoundE. coliX μg/mL
This compoundS. aureusY μg/mL

(Note: Specific MIC values for this compound were not detailed in the sources reviewed.)

The mechanism by which this compound exerts its biological activity is still under investigation. However:

  • DNA Interaction : Related compounds have shown a tendency to bind within the minor groove of DNA .
  • Inhibition of Enzymatic Activity : Some derivatives exhibit inhibition of dihydrofolate reductase activity , suggesting a potential pathway for their antitumor effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • A study published in Molecules highlighted the antitumor efficacy of various benzimidazole derivatives against lung cancer cell lines .
  • Another investigation focused on the synthesis and biological evaluation of triazino-benzimidazole hybrids demonstrated significant antibacterial properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.